Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a methoxyphenyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Substitution with Methoxyphenyl Ethylamine: The pyrrolidinone ring is then reacted with 2-(4-methoxyphenyl)ethylamine under conditions that promote nucleophilic substitution.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-{[2-(4-hydroxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the compound’s function.
Properties
IUPAC Name |
ethyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-29-22(27)16-6-8-17(9-7-16)24-20(25)14-19(21(24)26)23-13-12-15-4-10-18(28-2)11-5-15/h4-11,19,23H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHYNOLKKVMKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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